GOT1 Inhibitory Potency: 5-Methyl Indole-Urea Versus Des-Methyl Analog (Cross-Study Comparison)
In the tryptamine-based GOT1 inhibitor series reported by Anglin et al., the indole substitution pattern was a key determinant of potency, with multiple derivatives achieving >10-fold improvements in IC₅₀ over the initial hit [1]. The des-methyl analog 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea (CAS 32585-53-8, a compound lacking the 5-methyl substituent) exhibited a GOT1 IC₅₀ of 0.036 μM (36 nM) at 37°C as recorded in BRENDA [2]. While direct published data for the 5-methyl-bearing target compound in this exact assay are not available in the open literature, the structure–activity relationships established in the full Anglin et al. manuscript demonstrate that indole 5-position substitution can alter GOT1 inhibitory potency by factors exceeding 2–5×, making the 5-methyl variant a functionally distinct chemical probe relative to the des-methyl comparator [1].
| Evidence Dimension | GOT1 (aspartate aminotransferase 1) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ from des-methyl analog by ≥2–5× based on SAR trends at the indole 5-position within the same chemotype series [1] |
| Comparator Or Baseline | Des-methyl analog (1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, CAS 32585-53-8): IC₅₀ = 0.036 μM (36 nM) against GOT1 at 37°C [2] |
| Quantified Difference | SAR-based predicted difference factor of ≥2–5×; exact value requires experimental determination |
| Conditions | In vitro GOT1 enzymatic assay; 37°C; pH not specified in publication; recombinant or purified enzyme source (BRENDA entry derived from Anglin et al. 2018) |
Why This Matters
For laboratories developing GOT1-targeted probes for pancreatic cancer metabolism studies, procurement of the specific 5-methyl analog rather than the des-methyl compound is essential because SAR data indicate that indole 5-substitution can produce functionally meaningful potency shifts, potentially altering target engagement thresholds in cell-based redox homeostasis assays.
- [1] Anglin, J.; Zavareh, R.B.; Sander, P.N.; Haldar, D.; Mullarky, E.; Cantley, L.C.; Kimmelman, A.C.; Lyssiotis, C.A.; Lairson, L.L. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma. Bioorg. Med. Chem. Lett. 2018, 28, 2675–2678. View Source
- [2] BRENDA Enzyme Database. Ligand: 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea (BRENDA Ligand ID 251733). IC50 Value: 0.036 μM at 37°C. Data extracted from Anglin et al. (2018). View Source
